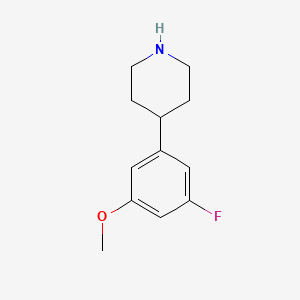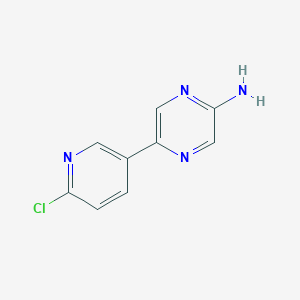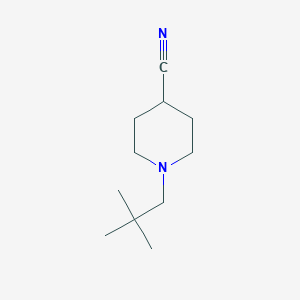
4-(Difluoromethyl)-2-hydroxytoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2-hydroxytoluene: is an organic compound characterized by the presence of a difluoromethyl group (-CF₂H) attached to a toluene ring with a hydroxyl group (-OH) at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic difluoromethylation of aromatic compounds using difluorocarbene precursors . This reaction can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the difluoromethyl group.
Industrial Production Methods
In an industrial setting, the production of 4-(Difluoromethyl)-2-hydroxytoluene may involve large-scale difluoromethylation processes using commercially available reagents like trimethylsilyl difluoromethyl (TMS-CF₂H) . The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like acetonitrile and bases such as potassium hydroxide.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-2-hydroxytoluene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products
Oxidation: Formation of 4-(Difluoromethyl)-2-hydroxybenzaldehyde.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted difluoromethyl compounds.
Applications De Recherche Scientifique
4-(Difluoromethyl)-2-hydroxytoluene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-2-hydroxytoluene involves its interaction with specific molecular targets. The difluoromethyl group can act as a lipophilic hydrogen bond donor , enhancing the compound’s ability to interact with biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-(Difluoromethyl)-2-hydroxytoluene can be compared with other fluorinated aromatic compounds, such as:
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8F2O |
|---|---|
Poids moléculaire |
158.14 g/mol |
Nom IUPAC |
5-(difluoromethyl)-2-methylphenol |
InChI |
InChI=1S/C8H8F2O/c1-5-2-3-6(8(9)10)4-7(5)11/h2-4,8,11H,1H3 |
Clé InChI |
RQCZMBUVKWKULZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




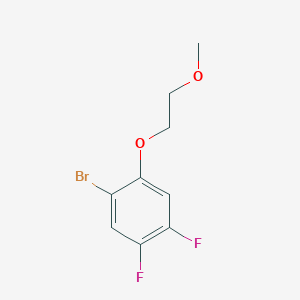

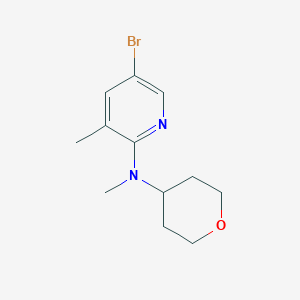
![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)
